Ethyl 2-(2-fluoroethoxy)acetate
Description
Ethyl 2-(2-fluoroethoxy)acetate is a fluorinated ester characterized by a fluoroethoxy (-OCH₂CH₂F) substituent at the α-position of the acetate group. This compound serves as a critical intermediate in synthesizing radiolabeled agents for positron emission tomography (PET) imaging, particularly derivatives like 2-(4-(2-[¹⁸F]fluoroethoxy)benzamido)acetate ([¹⁸F]FEBA), which exhibit high specificity for tumor imaging . The fluorine atom in the ethoxy chain enhances lipophilicity and metabolic stability, enabling efficient cellular uptake and retention in target tissues.
Properties
Molecular Formula |
C6H11FO3 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
ethyl 2-(2-fluoroethoxy)acetate |
InChI |
InChI=1S/C6H11FO3/c1-2-10-6(8)5-9-4-3-7/h2-5H2,1H3 |
InChI Key |
UFOSDQFIBKBBFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCF |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 2-(2-fluoroethoxy)acetate typically involves the reaction of ethyl acetate with 2-fluoroethanol in the presence of a catalyst. One common method includes the use of hydrofluoric acid as both a solvent and a catalyst. The reaction is carried out at low temperatures to ensure high purity and yield . Industrial production methods often involve large-scale reactions using similar principles but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 2-(2-fluoroethoxy)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Ethyl 2-(2-fluoroethoxy)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs that require fluorinated groups for enhanced activity.
Industry: It is used in the production of specialty chemicals and as an additive in high-performance materials.
Mechanism of Action
The mechanism by which ethyl 2-(2-fluoroethoxy)acetate exerts its effects depends on the specific application. In chemical reactions, the fluorine atom’s electronegativity plays a crucial role in influencing the reactivity and stability of the compound. In biological systems, the compound’s interaction with enzymes and receptors can be modulated by the presence of the fluorine atom, which can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Ethyl 2-(4-Aminophenoxy)acetate
- Structure: Features a 4-aminophenoxy group (-O-C₆H₄-NH₂) instead of the fluoroethoxy substituent.
- Synthesis: Synthesized via alkylation of p-nitrophenol with ethyl bromoacetate, followed by nitro-group reduction .
- Applications : Primarily a precursor for dual glucokinase (GK) activators, contrasting with the imaging focus of fluorinated analogs.
- Key Differences: The amino group increases polarity, reducing membrane permeability compared to the fluoroethoxy derivative. Higher susceptibility to oxidative metabolism due to the absence of fluorine’s electron-withdrawing effects .
Ethyl 2-(2-Fluorophenyl)acetate
Ethyl 2-(2,2,2-Trifluoroethoxy)acetate
Ethyl 2-(4-Chlorophenoxy)acetoacetate
- Structure: Chlorine substituent on the phenoxy group (C₆H₄-Cl) and an acetoacetate backbone.
- Applications : Intermediate in synthesizing herbicides or antifungal agents.
- Key Differences :
Ethyl 2-(2-Chloroethoxy)acetate
- Structure : Chlorine replaces fluorine in the ethoxy chain (-OCH₂CH₂Cl).
- Key Differences :
Physicochemical and Functional Comparisons
Lipophilicity and Membrane Permeability
Metabolic Stability
- Fluoroethoxy Derivatives : Fluorine’s electronegativity slows ether bond cleavage, enhancing in vivo stability for imaging agents .
- Chloroethoxy Derivatives : Prone to faster hydrolysis, limiting their utility in long-term applications .
- Aminophenoxy Analogs: Amino groups are susceptible to oxidation, reducing metabolic half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
